4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide - 361470-66-8

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Catalog Number: EVT-2919936
CAS Number: 361470-66-8
Molecular Formula: C22H18N2OS
Molecular Weight: 358.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: This compound is a benzamide derivative featuring a 1,3-benzothiazol-2-yl group attached to the amide nitrogen and a phenylsulfamoyl group at the meta position of the benzamide ring. The research paper focuses on the synthesis of this compound, along with several other N-benzothiazol-2-yl benzamide derivatives, as potential allosteric activators of human glucokinase. []

Relevance: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide shares the benzamide core and the 1,3-benzothiazolyl group with the target compound, 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The primary structural difference lies in the presence of the sulfamoyl group at the meta position and the lack of a 2-methyl substituent on the benzothiazole ring in the related compound. []

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative. It features a 2-chloro-4-nitrophenyl sulfamoyl group at the meta position of the benzamide ring. Like the previous compound, this molecule was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: Similar to the previous compound, this molecule shares the core benzamide structure and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The key differences are the presence of a 2-chloro-4-nitrophenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring. []

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative incorporates a benzylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative features a butylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative with a methylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative featuring a 2-methylphenyl sulfamoyl group at the meta position of the benzamide ring. This compound was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative featuring a 4-bromophenyl sulfamoyl group at the meta position of the benzamide ring. This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: This molecule is structurally similar to 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide due to the shared benzamide and 1,3-benzothiazolyl core structures. The main differences are the presence of a 4-bromophenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring in the related compound. []

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative features a 4-nitrophenyl sulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative characterized by a 4-methylphenyl sulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: This compound shares the core benzamide structure and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The primary differences are the presence of a 4-methylphenyl sulfamoyl group instead of a benzyl group, and the lack of a 2-methyl substituent on the benzothiazole ring. []

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative incorporating a propylsulfamoyl group at the meta position of the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

Relevance: Similar to the previously discussed compounds, this molecule shares the benzamide core and the 1,3-benzothiazolyl group with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. The distinguishing features are the presence of a propylsulfamoyl group instead of a benzyl group and the absence of a 2-methyl substituent on the benzothiazole ring. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a benzamide derivative that acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [] It potentiates mGluR5 responses by binding to a novel allosteric site distinct from the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of the receptor. []

Relevance: Although CPPHA lacks the benzothiazole moiety of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it highlights the importance of the benzamide core in modulating mGluRs. [] The research on CPPHA suggests that structural variations within the benzamide scaffold can lead to compounds with diverse allosteric effects on mGluRs. []

3-(3-(Benzothiazol-6-yl)ureido)-1-N-(3-(N'-(3-isopropylureido)benzyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Compound 21)

Compound Description: This compound is a benzazepine derivative featuring a benzothiazol-6-ylurea group at the 3-position and a complex isopropylurea-containing benzyl substituent at the 1-position of the benzazepine ring. It exhibits high affinity for the neuropeptide Y (NPY) Y1 receptor, acting as a potent and selective antagonist. []

Relevance: Compound 21, despite having a benzazepine core instead of a benzamide core like 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, shares the benzothiazole moiety. [] This common feature highlights the role of benzothiazole in influencing the biological activity of these compounds, although targeting different receptors. []

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (Compound 8)

Compound Description: This compound is a non-acidic inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 value of 1.3 μM. [] It contains a 6-methyl-1,3-benzothiazol-2-yl group attached to a phenylsulfamoyl moiety, which is further linked to a 4-methoxy-3-acetamidophenyl group. []

Relevance: Compound 8, like 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, features a 2-methyl-1,3-benzothiazol-6-yl group as a key structural element. [] This shared feature suggests the importance of this specific benzothiazole derivative in conferring biological activity, albeit targeting different enzymes. []

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (Compound 6)

Compound Description: This compound is another non-acidic mPGES-1 inhibitor identified through virtual screening with an IC50 value of 1.2 μM. [] Its structure consists of a 2-chlorophenylpiperazine-1-carboxamide moiety linked to a benzyl group substituted with a propylsulfamoylmethyl group. []

Relevance: Although Compound 6 does not share the benzothiazole moiety with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it highlights the potential of piperazine-containing benzyl derivatives as mPGES-1 inhibitors. [] This finding suggests the possibility of exploring similar structural features for designing novel mPGES-1 inhibitors with improved activity. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[11C]methoxy-N-methyl-benzamide ([11C]ITMM)

Compound Description: This compound is a radiolabeled benzamide derivative designed as a positron emission tomography (PET) probe for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. [] It features a 4-[11C]methoxy-N-methyl-benzamide moiety connected to a 1,3-thiazol-2-yl group, which is further substituted with a 6-(isopropylamino)pyrimidin-4-yl group. []

Relevance: [11C]ITMM shares the benzamide core with 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide and demonstrates the versatility of the benzamide scaffold in designing molecules for different biological targets. [] The research on [11C]ITMM emphasizes the potential of incorporating radiolabels into benzamide derivatives for PET imaging applications. []

4-Fluoro-N-indan-2-yl-benzamide (AVE9488)

Compound Description: This compound is a small-molecule enhancer of endothelial nitric-oxide synthase (eNOS) expression and has been shown to have antiatherosclerotic effects. []

Relevance: While 4-fluoro-N-indan-2-yl-benzamide lacks the benzothiazole moiety of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it represents a structurally-related benzamide derivative that exhibits a distinct biological activity. [] This comparison underlines the broad spectrum of biological effects achievable by modifying the benzamide core structure. []

2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide (AVE3085)

Compound Description: This compound is another small-molecule enhancer of eNOS expression, structurally related to AVE9488. [] Similar to AVE9488, it has shown antiatherosclerotic effects in animal models. []

Relevance: AVE3085 is relevant to 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide due to its benzamide core, albeit lacking the benzothiazole moiety. [] The research on AVE3085 and AVE9488 demonstrates that variations in the benzamide scaffold can lead to compounds with similar biological activities, particularly in modulating eNOS expression and potentially treating atherosclerosis. []

(2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

Compound Description: This compound is a selective A3 adenosine receptor agonist designed for the treatment of cardiac ischemia. []

Relevance: While this compound doesn't explicitly feature the benzamide or benzothiazole moieties present in 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, it shares a common element: the presence of a substituted benzoxazole group. [] This connection highlights the versatility of benzoxazole and benzothiazole derivatives in generating biologically active molecules, albeit targeting different receptors. []

Properties

CAS Number

361470-66-8

Product Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

IUPAC Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Molecular Formula

C22H18N2OS

Molecular Weight

358.46

InChI

InChI=1S/C22H18N2OS/c1-15-23-20-12-11-19(14-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25)

InChI Key

WKGJTPLWCRZNKV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.